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Entospletinib Drug Interaction Profile

The table below summarizes key drug interaction data for Entespletinib (ENTO), crucial for designing

preclinical and clinical studies [1].

Interacting Drug/ Dosing Key PK Geometric Mean Clinical
Category Regimen Parameter Ratio (GMR) & 90% CI Recommendation

| Cobicistat (CYP3A inhibitor) | ENTO: 100 mg BID COBI: 150 mg QD | ENTO Cmax ENTO AUCtau |
108 (97, 121) 117 (106, 130) | No significant interaction; no dose adjustment needed. | | Rifampin (CYP3A
inducer) | ENTO: 400 mg BID RIF: 600 mg QD | ENTO Cmax ENTO AUCtau | 42 (36, 49) 29 (25, 34) |
Avoid co-administration; strong CYP3A inducers significantly reduce ENTO exposure. | | Fluconazole
(CYP2C9/3A inhibitor) | ENTO: 100 mg BID FLU: 400/200 mg QD | ENTO Cmax ENTO AUCtau | 132
(119, 147) 141 (127, 157) | Monitor for increased ENTO exposure and adverse effects. | | Rosuvastatin
(OATP1B1/1B3, BCRP substrate) | ROS: 10 mg SD ENTO: 400 mg BID | ROS Cmax ROS AUCinf | 368
(298, 456) 381 (316, 460) | Avoid co-administration; ENTO markedly increases statin exposure, raising
toxicity risk. | | Digoxin (P-gp substrate) | DIG: 0.5 mg SD ENTO: 400 mg BID | DIG Cmax DIG AUCinf |
139 (114, 169) 138 (128, 148) | Use caution and monitor digoxin levels; ENTO increases digoxin exposure. |

Additional Notes:
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e Metabolism and Excretion: Entospletinib is primarily metabolized by CYP2C9 and CYP3A4 and is
a substrate of these enzymes [1]. It is extensively metabolized into 14 metabolites, with about 91% of
the dose recovered in feces and 2% in urine [1].

e Transporter Inhibition: In vitro studies show that Entospletinib inhibits OATP1B1/1B3, BCRP, and
P-gp [1]. The clinical data with rosuvastatin and digoxin confirm these interactions.

e Proton Pump Inhibitors (PPIs): Concomitant use of PPIs is not recommended from 7 days prior to
enrollment until 48 hours after the last dose of Entospletinib, as they are likely to interfere with its
absorption [2].

Combination Therapy Strategies & Efficacy

Research supports several combination strategies to enhance the anti-tumor efficacy of Entospletinib or

mitigate side effects.

Combination

Disease Context Key Findings / Rationale Reference(s)
Therapy
Chemotherapy Infant KMT2A- Superior inhibition of leukemia [3]1[4]
(e.g., Vincristine) rearranged (KMT2A- proliferation in vivo compared to
r) ALL monotherapy, especially in RAS-wild-
type models.
MEK Inhibitor Infant KMT2A-r ALL Overcomes RAS-mediated [3]1[4]
(Selumetinib) (specifically KMT2A- resistance to SYK inhibition; superior
AFF1) anti-leukemic effect vs. either agent
alone.
Standard NPM1-mutated AML Being evaluated in an active, not [2] [5] [6]
Chemotherapy (Phase 3 trial) recruiting, Phase 3 trial
("7+3") (NCT05020665).
Anti-PD-1 Immunotherapy- Mitigates anti-PD-1-induced [5]
Immunotherapy induced neurocognitive impairment in mice by
neurotoxicity inhibiting microglial SYK, without

compromising anti-tumor efficacy.
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Experimental Protocols for Preclinical Research

Here are detailed methodologies for key experiments investigating Entospletinib's efficacy.

In Vitro Colony Formation Assay (for Hematologic Malighancies)

This protocol assesses the direct effect of Entospletinib on the clonogenic potential of leukemia cells [4].

¢ 1. Cell Preparation: Use viably cryopreserved primary human leukemia cells (e.g., from patient-
derived xenografts/PDXs) or relevant cell lines. For KMT2A-rearranged ALL models, cells are cultured
in media supporting B-cell precursors.

e 2. Drug Treatment: Incubate cells with a dose range of Entospletinib (e.g., 0.1 uM to 10 uM) or
vehicle control (DMSO). A selective SYK inhibitor like Fostamatinib can be used as a positive control.

e 3. Plating: Seed the drug-treated cells in semi-solid methylcellulose-based media supplemented with
cytokines to support the growth of hematopoietic progenitors.

¢ 4. Incubation & Analysis: Culture plates for 10-14 days in a humidified incubator at 37°C with 5%
CO2. Score colonies (typically >50 cells) manually under a microscope or using an automated colony
counter. Express results as the percentage of colonies formed relative to the vehicle control.

In Vivo Efficacy Study in PDX Models (for KMT2A-r ALL)

This protocol evaluates Entospletinib's efficacy alone and in combination in vivo [4].

¢ 1. Model Generation: Engraft primary human ALL cells into immunodeficient NSG (NOD.Cg-
Prkdcscid 112rgtm1WjlISzJ) mice via tail vein injection. Monitor engraftment by periodic peripheral
blood sampling and flow cytometry for human CD45+ or CD19+ cells.
¢ 2. Randomization & Dosing: Once leukemia engraftment is confirmed (e.g., >1% human CD45+ in
blood), randomize mice into treatment groups:
o Vehicle control
o Entospletinib monotherapy (administered via medicated rodent chow at 0.03%, 0.05%, or
0.07% concentrations)
o Chemotherapy (e.g., Vincristine intraperitoneally)
o Combination therapy
¢ 3. Monitoring & Endpoints: Treat mice for a defined period (e.g., 28 days). Key endpoints include:
o Leukemia Burden: Percentage of human CD45+ cells in peripheral blood, bone marrow, and
spleen assessed by flow cytometry.
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o Signaling Analysis: Phospho-flow cytometry or Western blot on harvested leukemia cells to
measure phosphorylation of SYK and downstream targets (e.g., PLCy, BLNK, MAPK).
o Survival: Overall survival of mice from treatment initiation.

The following diagram illustrates the signaling pathways and experimental rationale for targeting KMT2A-

rearranged ALL with Entospletinib combinations:
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Frequently Asked Questions (FAQSs)
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Q1: What is the primary mechanism of action of Entospletinib? Entospletinib is a highly selective, oral
inhibitor of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase expressed predominantly in
hematopoietic cells [7]. It acts downstream of various receptors, including the B-cell receptor (BCR) and Fcy

receptors, inhibiting survival and proliferation signals in malignant B-cells and modulating inflammation [7]

[8].

Q2: Does Entospletinib have efficacy outside of hematologic cancers? Emerging preclinical evidence
suggests potential in non-oncologic contexts. A 2025 study showed Entospletinib resolves renal
inflammation and limits fibrosis in a mouse model of acute kidney injury (AKI) by targeting SYK in
proinflammatory macrophages [8]. Another study identified it as a potential treatment for neurotoxicity
induced by anti-PD-1 immunotherapy, as it reduced microglia activation in mice without compromising anti-

tumor efficacy [5].

Q3: What are the key resistance mechanisms to Entospletinib monotherapy? In KMT2A-rearranged
infant ALL, the presence of activating NRAS or KRAS mutations can confer resistance to Entospletinib
monotherapy [3] [4]. This resistance can be overcome by combining Entospletinib with a MEK inhibitor

(e.g., Selumetinib) [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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